molecular formula C28H22N2O8S2 B031474 4,4'-Dibenzamido-2,2'-stilbenedisulfonic acid CAS No. 7342-14-5

4,4'-Dibenzamido-2,2'-stilbenedisulfonic acid

Cat. No.: B031474
CAS No.: 7342-14-5
M. Wt: 578.6 g/mol
InChI Key: MMKSXLMHJHPRDX-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4'-Dibenzamido-2,2'-stilbenedisulfonic acid, also known as this compound, is a useful research compound. Its molecular formula is C28H22N2O8S2 and its molecular weight is 578.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Stilbenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

4,4’-Dibenzamido-2,2’-stilbenedisulfonic acid is known to interact with various enzymes and proteins. It has been used as a reagent for enzyme immobilisation on fibroin by photo-crosslinking . The nature of these interactions is largely dependent on the specific biochemical context in which this compound is used.

Cellular Effects

The cellular effects of 4,4’-Dibenzamido-2,2’-stilbenedisulfonic acid are diverse. It has been reported to function as a potent anion transport inhibitor, primarily targeting Band 3 in red blood cells. This compound binds to Band 3, inducing a conformational change in the protein. This conformational change disrupts the protein’s ability to transport anions across the cell membrane.

Properties

IUPAC Name

5-benzamido-2-[(E)-2-(4-benzamido-2-sulfophenyl)ethenyl]benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2O8S2/c31-27(21-7-3-1-4-8-21)29-23-15-13-19(25(17-23)39(33,34)35)11-12-20-14-16-24(18-26(20)40(36,37)38)30-28(32)22-9-5-2-6-10-22/h1-18H,(H,29,31)(H,30,32)(H,33,34,35)(H,36,37,38)/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKSXLMHJHPRDX-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7342-14-5
Record name 4,4'-Dibenzamido-2,2'-stilbenedisulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007342145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does DBDS interact with Band 3 and what are the downstream effects?

A1: DBDS acts as a fluorescent anion transport inhibitor, binding to Band 3 and impacting its function. [] The research uses radioactive sulfate exchange and observes the binding kinetics of DBDS to Band 3 using fluorescence and stopped-flow techniques. [] This binding event induces a conformational change in the DBDS-Band 3 complex, ultimately inhibiting anion transport across the red blood cell membrane. []

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